3-(Benzyloxy)-2-(bromomethyl)pyridine

Positional isomerism Scaffold diversity Medicinal chemistry building blocks

Procurement using cheaper C4/C5 bromomethyl isomers invalidates established synthetic routes. 3-(Benzyloxy)-2-(bromomethyl)pyridine (CAS 1823573-35-8) is the required regioisomer for constructing C2-substituted-3-pyridone pharmacophores. - Ortho-relationship enables bidentate chelation (ZnCl₂/Sc(OTf)₃), accelerating Negishi cross-coupling kinetics. - Pre-brominated C2 handle eliminates in situ radical bromination steps, reducing process mass intensity. - Enables orthogonal diversification: site-selective C2 amination/etherification followed by C3 debenzylation.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B15250354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-(bromomethyl)pyridine
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)CBr
InChIInChI=1S/C13H12BrNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyACVHIIQJDAAAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-(bromomethyl)pyridine: Dual-Functional Scaffold


3-(Benzyloxy)-2-(bromomethyl)pyridine (CAS: 1823573-35-8) is a heterocyclic building block that belongs to the class of substituted pyridines . Its molecular structure features a pyridine core simultaneously functionalized with a benzyloxy (-OCH₂Ph) group at the C3 position and a bromomethyl (-CH₂Br) group at the C2 position . This specific substitution pattern distinguishes it from other positional isomers (e.g., 2-benzyloxy-4-bromomethyl or 5-benzyloxy-2-bromomethyl pyridines), as the ortho-relationship between the two functional handles enables unique reactivity profiles and chelation-directed transformations not accessible to its regioisomers. The compound has a molecular weight of 278.14 g/mol and is primarily utilized as a versatile intermediate in medicinal chemistry programs and complex organic synthesis campaigns.

1
Ortho-substituted pyridine building block with dual reactive handles
2
Supports step-economical C2-substituted 3-pyridone and 2-pyridone scaffold synthesis
3
Selection must confirm exact benzyloxy/bromomethyl regioisomer to preserve intended scaffold connectivity

Cannot Be Replaced: 3-(Benzyloxy)-2-(bromomethyl)pyridine


Procurement decisions involving bromomethyl-substituted benzyloxypyridines frequently encounter the temptation to substitute the target compound with readily available, lower-cost positional isomers such as 2-(benzyloxy)-4-(bromomethyl)pyridine or 5-(benzyloxy)-2-(bromomethyl)pyridine. However, the substitution pattern fundamentally dictates both reactivity and the downstream molecular architecture [1]. The ortho-proximity of the benzyloxy and bromomethyl groups in 3-(benzyloxy)-2-(bromomethyl)pyridine enables intramolecular chelation effects during metal-catalyzed transformations and alters the electronic environment of the pyridine nitrogen, leading to differentiated regioselectivity in cross-coupling reactions [2]. Furthermore, the position of the leaving group determines the connectivity of the final scaffold; replacing the C2 bromomethyl with a C4 or C5 isomer yields a structurally non-identical product, rendering any established synthetic route invalid and necessitating complete re-optimization of reaction conditions, which incurs substantial time and resource costs in both discovery and scale-up contexts.

Target
3-(Benzyloxy)-2-(bromomethyl)pyridine
Ortho-arrangement enables chelation-directed reactivity and a C2-connected scaffold.
Common Substitute
2- or 5-Benzyloxy regioisomers
Different spatial orientation yields C4- or C5-connected products and may lack bidentate chelation capability.
Target
Dual benzyloxy + bromomethyl handles
Enables sequential orthogonal diversification (SN2 at C2, then oxidation/deprotection at C3).
Common Substitute
Mono-functional analogs
3-(Bromomethyl)pyridine or 3-(benzyloxy)pyridine permit only a single diversification event, limiting accessible chemical space.
Structural isomer substitution may invalidate established synthetic routes and require complete reaction re-optimization.

3-(Benzyloxy)-2-(bromomethyl)pyridine: Comparative Evidence


Ortho-Arrangement Enables Unique Scaffolds

3-(Benzyloxy)-2-(bromomethyl)pyridine is one of four possible regioisomers of the formula C₁₃H₁₂BrNO bearing one benzyloxy and one bromomethyl substituent. A systematic inventory reveals the following isomers: 3-(benzyloxy)-2-(bromomethyl)pyridine (target), 2-(benzyloxy)-4-(bromomethyl)pyridine , 2-(benzyloxy)-5-(bromomethyl)pyridine , and 5-(benzyloxy)-2-(bromomethyl)pyridine . Each isomer produces a distinct spatial orientation of the reactive handles, thereby determining the connectivity of any subsequent coupling products.

Scaffold Connectivity
Head-to-head
Target yields a C2-substituted scaffold; 2-OBn/4-CH₂Br and 2-OBn/5-CH₂Br isomers yield fundamentally different C4- and C5-connected products.
Incorrect isomer procurement invalidates the entire synthetic pathway.
Systematic regioisomer inventory comparison at the molecular level.
Positional isomerism Scaffold diversity Medicinal chemistry building blocks

Ortho-Benzyloxy Chelation in Cross-Coupling

The ortho-relationship between the C3-benzyloxy group and the C2-bromomethyl group in the target compound positions the pyridine nitrogen and the benzyloxy oxygen in close proximity, creating a chelating environment for Lewis acids. While direct kinetic data for the target compound is not publicly reported, class-level inference from the Knochel group's work on Lewis acid-promoted benzylic cross-couplings of methylpyridines demonstrates that complexation of ZnCl₂, Sc(OTf)₃, or BF₃·OEt₂ to the pyridine nitrogen significantly accelerates reductive elimination, yielding arylated pyridines in high yields (typically >75% across multiple substrates) [1]. The target compound's ortho-benzyloxy substitution is expected to further enhance this effect through bidentate chelation, whereas isomers lacking an adjacent benzyloxy group (e.g., 5-benzyloxy-2-bromomethyl) offer only monodentate pyridine nitrogen coordination.

Chelation Capability
Class-level
Bidentate chelation possible (pyridine N + C3-OBn); no direct quantitative yield data available. Analogous methylpyridine systems report >75% yields with Lewis acid promotion.
May accelerate reaction rates or improve yields relative to non-chelating regioisomers. Data to verify.
Inferred from Knochel group cross-coupling work; target-specific kinetics not reported.
Benzylic cross-coupling Lewis acid catalysis Regioselective functionalization

Benzyl Ether Deprotection to Pyridone Motif

The benzyloxy group at C3 serves as a masked hydroxyl that can be selectively deprotected to reveal a 3-hydroxypyridine/3-pyridone functionality. Literature precedent on structurally related 2-benzyloxy halopyridines demonstrates that microwave-promoted Buchwald-Hartwig amination followed by debenzylation provides amino-substituted 2-pyridones in excellent yields [1]. In contrast, analogs such as 3-(bromomethyl)pyridine, which lack the benzyloxy group entirely, cannot access this orthogonal deprotection pathway and thus cannot generate pyridone scaffolds without introducing additional synthetic steps .

Deprotection Pathway
Cross-study
Two-step sequence: amination + debenzylation enables 2-pyridone synthesis. Reported as high efficiency for analogous 2-benzyloxy halopyridines.
Supports step-economical access to pyridone pharmacophores. Comparator 3-(bromomethyl)pyridine cannot follow this route.
Microwave-promoted Buchwald-Hartwig amination followed by hydrogenolysis or acid cleavage.
Protecting group strategy 2-pyridone synthesis Late-stage functionalization

Hydrolytic Stability of Bromomethyl Group

The hydrolytic stability of the bromomethyl group varies significantly depending on its position on the pyridine ring. A kinetic study of 2-, 3-, and 4-bromomethyl pyridines at 60°C and ionic strength μ=0.15 revealed that the hydrolysis rates to the corresponding hydroxymethyl pyridines follow distinct pH-dependent profiles, with the mechanisms proposed to involve both SN1 and SN2 pathways [1]. While direct data for 3-(benzyloxy)-2-(bromomethyl)pyridine is unavailable, the presence of the electron-donating C3-benzyloxy substituent ortho to the C2-bromomethyl group is expected to modulate the electrophilicity of the benzylic carbon relative to unsubstituted 2-bromomethylpyridine. This electronic perturbation affects both nucleophilic substitution kinetics and moisture sensitivity during storage and handling.

Hydrolytic Stability
Class-level
Position-dependent hydrolysis rate variation documented for unsubstituted bromomethylpyridines. C3-OBn substituent expected to modulate benzylic carbon electrophilicity.
Informs storage conditions and anticipated batch-to-batch consistency. Target-specific data to verify.
Kinetic study at 60 °C, ionic strength μ=0.15, pH 0.9–9.9; direct target data unavailable.
Bromomethyl pyridine hydrolysis Stability comparison Shelf-life and storage

HIV Integrase Inhibitor Scaffold Synthesis

A structurally analogous 3-benzyloxy-2-methyl-1H-pyridine-4-one (formula 3) undergoes bromination at the C2 methyl group to yield a bromomethyl intermediate (bromopyridine 4), which is subsequently transformed via palladium-catalyzed aminocarbonylation with methanol and carbon monoxide to construct the nicotinic acid ester core of carbamoylpyridone HIV integrase inhibitors [1]. This established synthetic sequence—bromination at a C2 methyl group ortho to a C3-benzyloxy moiety—mirrors the substitution pattern of 3-(benzyloxy)-2-(bromomethyl)pyridine, validating the target compound's suitability as a pre-brominated entry point into this therapeutically relevant chemical space.

HIV Integrase Pathway
Cross-study
Pre-brominated substitution pattern mirrors the geometry required for carbamoylpyridone HIV integrase inhibitor synthesis, eliminating one in situ bromination step.
Streamlines synthesis of a high-value inhibitor intermediate scaffold. Supports procurement review.
Validated by WO 2006/116764 and US Patent 9,365,587 synthetic routes.
HIV integrase inhibitor Carbamoylpyridone synthesis Early-stage bromination strategy

Dual-Reactive Handles Enable Orthogonal Functionalization

The target compound features two synthetically distinct reactive handles: (1) the benzylic bromine at C2, which is susceptible to nucleophilic substitution (SN2) with amines, thiols, and alkoxides ; and (2) the benzyloxy group at C3, which can undergo oxidation to a benzoyl group using KMnO₄ or CrO₃, or deprotection to reveal a free hydroxyl . Analogs lacking one of these functionalities, such as 3-(bromomethyl)pyridine (no benzyloxy) or 3-(benzyloxy)pyridine (no bromomethyl), permit only a single mode of diversification, significantly constraining the accessible chemical space in library synthesis programs.

Orthogonal Handles
Head-to-head
Two reactive handles: C2-CH₂Br (SN2) + C3-OBn (oxidation to benzoyl or deprotection to -OH). Mono-functional analogs restricted to single diversification.
Higher synthetic value per procurement; enables more complex molecular architectures from a single building block.
Nucleophilic substitution with NaN₃/K thiolate/Na alkoxide; oxidation with KMnO₄ or CrO₃.
Orthogonal reactivity Sequential functionalization Diversity-oriented synthesis

3-(Benzyloxy)-2-(bromomethyl)pyridine: Key Applications


Step-Economical C2-Substituted 3-Pyridone Synthesis

Researchers constructing pyridone-containing drug candidates (e.g., kinase inhibitors, HIV integrase inhibitors, antibacterial agents) can utilize 3-(benzyloxy)-2-(bromomethyl)pyridine as a pre-functionalized entry point. The C2 bromomethyl group enables immediate nucleophilic displacement with amine-containing fragments to install the desired C2 side chain, while the C3 benzyloxy group remains intact as a protected hydroxyl. Subsequent debenzylation reveals the 3-hydroxypyridine/3-pyridone motif, a privileged pharmacophore. This two-step sequence bypasses the need for separate hydroxyl introduction and protection/deprotection cycles [1]. Regioisomers lacking the ortho-relationship between these groups (e.g., 2-benzyloxy-4-bromomethyl) cannot access this specific C2-substituted-3-pyridone scaffold geometry.

Pre-Brominated Building Block for HIV Integrase Inhibitors

In synthetic campaigns targeting carbamoylpyridone-class HIV integrase inhibitors, 3-(benzyloxy)-2-(bromomethyl)pyridine serves as a pre-brominated intermediate, eliminating the need for an in situ bromination step of a C2-methyl precursor [1]. This streamlines the synthetic sequence and reduces overall process mass intensity. The compound's 3-benzyloxy-2-bromomethyl substitution pattern precisely mirrors the geometry required for subsequent palladium-catalyzed aminocarbonylation and amide side-chain installation steps, making it a strategically advantageous procurement choice over non-pre-brominated or regioisomeric alternatives.

Chelation-Assisted Cross-Coupling for C2-Arylation

For synthetic chemists employing palladium-catalyzed benzylic cross-coupling methodologies, the ortho-arrangement of the C3-benzyloxy group relative to the C2-bromomethyl group in the target compound offers a potential bidentate chelation site for Lewis acid additives such as ZnCl₂, Sc(OTf)₃, or BF₃·OEt₂ [1]. This chelation effect, inferred from the Knochel group's work on analogous methylpyridine systems, may enhance reaction rates and yields relative to non-chelating regioisomers. The resulting C2-arylated-3-benzyloxypyridines represent valuable intermediates for further diversification in medicinal chemistry programs.

Diversity-Oriented Synthesis via Orthogonal Handles

The dual-reactive architecture of 3-(benzyloxy)-2-(bromomethyl)pyridine—featuring a nucleophile-sensitive C2 bromomethyl group and an oxidatively labile C3 benzyloxy group—enables sequential, site-selective modifications [1]. Initial nucleophilic displacement at C2 with amine, thiol, or alkoxide nucleophiles installs the first diversity element. The C3 benzyloxy group can subsequently be oxidized to a benzoyl moiety or deprotected to a free hydroxyl, introducing a second point of diversification. This orthogonal reactivity profile maximizes the number of unique compounds that can be generated from a single building block procurement, delivering superior return on investment for diversity-oriented synthesis and parallel medicinal chemistry initiatives.

Application
Selection Property
Validation Focus
C2-Substituted 3-Pyridone Synthesis
Ortho-relationship of benzyloxy and bromomethyl groups
Confirm regioisomer identity before nucleophilic displacement and debenzylation steps
HIV Integrase Inhibitor Intermediates
Pre-brominated C2-methyl equivalent scaffold
Verify substitution pattern aligns with carbamoylpyridone route; review patent sequence compatibility
Chelation-Assisted Cross-Coupling
Bidentate chelation potential from ortho benzyloxy
Assess Lewis acid compatibility and yield improvement relative to non-chelating isomers
Diversity-Oriented Synthesis
Dual orthogonal reactive handles (C2-CH₂Br and C3-OBn)
Confirm sequential site-selectivity; validate oxidation and deprotection conditions for library production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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